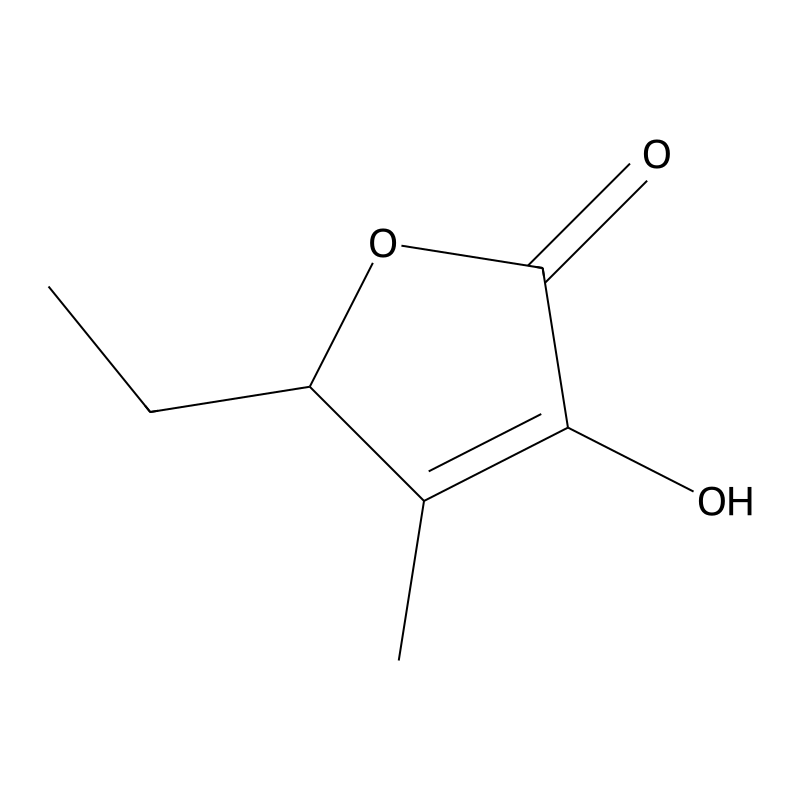

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Natural Occurrence and Biological Activity:

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as maple furanone or abhexone, is a naturally occurring furanone found in various fruits, including maple syrup, cheese, strawberries, and tomatoes [, ]. It contributes to the characteristic aroma and flavor of these products and exhibits various biological activities relevant to scientific research.

- Antioxidant properties: Studies suggest that 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one possesses antioxidant activity, potentially offering protection against oxidative stress and related diseases [].

- Antimicrobial activity: Research indicates potential antimicrobial properties against certain foodborne pathogens, suggesting its application in food preservation [].

- Flavor and Fragrance Industry: Due to its pleasant caramel-like aroma, 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one finds application as a flavoring agent and fragrance additive in various food and cosmetic products.

Synthetic Route and Applications in Chemical Research:

-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can be synthesized through various chemical pathways. One common method involves the cyclization of 2,4-dihydroxy-3-methylhexanoic acid, often used in research to study its chemical properties and reactivity.

This compound serves as a valuable research tool in organic chemistry and related fields due to its unique structure and functional groups.

- Asymmetric synthesis: Researchers utilize 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one as a chiral auxiliary in asymmetric synthesis, facilitating the development of new molecules with specific chirality.

- Organic reaction studies: The presence of a furanone ring and hydroxyl groups makes it a relevant molecule for studying various organic reactions and reaction mechanisms.

Ongoing Research and Potential Applications:

Research on 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one continues to explore its potential applications in various fields.

- Food science: Ongoing research investigates its potential use as a natural food preservative and flavor enhancer, aiming to improve food quality and shelf life.

- Biomedical research: Studies are exploring its potential biological activities, including its role in anti-inflammatory and anti-cancer pathways.

- Material science: Recent research explores the potential application of this compound in developing new bio-based materials with unique properties.

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as Abhexone, is an organic compound with the molecular formula and a molecular weight of approximately 142.15 g/mol. This compound features a furan ring and is characterized by its hydroxyl and ethyl substituents. It is identified by the CAS Registry Number 698-10-2 and has various synonyms, including 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and 4-Methyl-5-ethyl-3-hydroxyfuranone .

- Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of its corresponding acids.

- Oxidation: It can be oxidized to yield various products, including carboxylic acids.

- Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

These reactions are facilitated by the presence of functional groups, making the compound versatile in organic synthesis .

Research indicates that 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one exhibits notable biological activities, including:

- Antimicrobial properties: It has shown effectiveness against various bacterial strains.

- Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential health benefits.

- Flavoring agent: Due to its pleasant aroma, it is utilized in food products and fragrances .

Several methods have been reported for synthesizing 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one:

- Cyclization Reactions: This involves the cyclization of appropriate precursors containing hydroxyl and ethyl groups.

- Biological Synthesis: Certain microorganisms can produce this compound through fermentation processes.

- Chemical Synthesis: Synthetic pathways often utilize starting materials like methyl furfural and ethyl acetoacetate under acidic conditions .

The applications of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one span various industries:

- Food Industry: Used as a flavoring agent due to its fruity aroma.

- Cosmetics: Incorporated in fragrances and personal care products.

- Pharmaceuticals: Explored for potential therapeutic properties owing to its biological activities .

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one shares structural and functional similarities with several other compounds. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-4-methylfuran-2(5H)-one | C6H8O3 | Lacks ethyl group; primarily studied for flavoring. |

| 4-Methylfuran | C5H6O | Simpler structure; used as a solvent and fuel additive. |

| 2(5H)-Furanone | C4H6O | Basic furan derivative; serves as a precursor in organic synthesis. |

The uniqueness of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one lies in its specific combination of functional groups that confer both flavoring properties and biological activity not found in simpler furan derivatives .

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one was first synthesized in 1957 through chemical methods aimed at replicating natural flavor compounds. Initial studies focused on its structural elucidation, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirming its furanone backbone and substituent positions. The compound was later identified in hydrolyzed soy protein in 1980, marking its recognition as a naturally occurring flavorant. Early research emphasized its potent aroma properties, with odor thresholds as low as 0.02–0.04 ng/L in air, making it one of the most powerful flavor chemicals known.

Taxonomic Classification in Aroma Chemistry

This compound belongs to the butenolides, a subclass of dihydrofurans characterized by a carbonyl group at the C2 position. Within flavor chemistry, it is classified under furanones and tetrahydrofurfuryl derivatives (Chemical Group 13). Its structural analogs include sotolone (3-hydroxy-4,5-dimethylfuran-2(5H)-one) and furaneol (4-hydroxy-2,5-dimethylfuran-3(2H)-one), which share similar sensory profiles but differ in substituent arrangements.

Table 1: Taxonomic Classification of 5-Ethyl-3-Hydroxy-4-Methylfuran-2(5H)-One

| Category | Classification |

|---|---|

| Kingdom | Organic Compounds |

| Class | Butenolides |

| Subclass | 2(5H)-Furanones |

| Functional Groups | Hydroxy, Ethyl, Methyl Substituents |

Common Synonyms in Scientific Literature

The compound is referenced under multiple names across disciplines:

- Maple furanone: Emphasizes its characteristic maple syrup-like aroma.

- Abhexon: Derived from its role as a hydrolysis product of glycosidic precursors in plants.

- Homosotolone: Highlights structural similarity to sotolone, differing by an ethyl group substitution.

- Ethyl fenugreek lactone: Reflects its presence in fenugreek and related spices.

Table 2: Synonyms and Their Contextual Usage

| Synonym | Context of Use | Source Reference |

|---|---|---|

| Maple furanone | Food flavoring, soy sauce | |

| Abhexon | Wine aging, glycoside hydrolysis | |

| Homosotolone | Structural comparisons |

Evolution of Research Interest

Research on this compound has progressed through three phases:

- 1950s–1980s: Focused on synthetic routes and structural verification.

- 1990s–2010s: Expanded into natural occurrence studies, particularly in fermented foods like soy sauce and aged wines.

- Post-2010: Embraced biotechnological applications, including enzymatic glycosylation for controlled flavor release. Recent work has also explored its role in wine bouquet development, where concentrations up to 7 μg/L contribute honey-like notes.

Diethyl Oxalate-Based Synthetic Route

The synthesis of 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one frequently begins with diethyl oxalate, a cost-effective starting material. The process involves a two-step sequence: a Grignard reaction followed by condensation. In the first step, diethyl oxalate reacts with an ethylmagnesium bromide reagent to form ethyl 2-oxobutanoate, a β-ketoester intermediate [1]. This intermediate undergoes subsequent condensation with propanal under basic conditions to yield the target furanone.

Key advantages of this route include the commercial availability of reagents and scalability. However, the condensation step’s efficiency heavily depends on base selection, as weaker bases favor self-condensation byproducts [1]. For instance, using potassium carbonate (K₂CO₃) results in only 35–40% yield of the desired product due to competing dimerization of ethyl 2-oxobutanoate [1].

Base-Mediated Condensation Mechanisms

Weak Base Condensation Dynamics

Weak bases such as K₂CO₃ or sodium bicarbonate (NaHCO₃) partially deprotonate the β-ketoester intermediate, enabling nucleophilic attack by propanal. However, the limited basicity of these agents fails to fully suppress the intermediate’s self-condensation. Studies show that under weak base conditions, up to 60% of the product mixture comprises ethyl 2-oxobutanoate dimers, drastically reducing furanone yields [1]. The equilibrium between enolate formation and protonation dictates this outcome, as weaker bases favor re-protonation, allowing the intermediate to act as both nucleophile and electrophile [4].

Strong Base Applications (LDA and t-BuOK)

Strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) completely deprotonate the β-ketoester, generating a stable enolate that preferentially reacts with propanal. For example, LDA increases furanone yields to 75–80% by eliminating self-condensation [1]. The enhanced basicity shifts the equilibrium toward enolate formation, ensuring a unidirectional reaction pathway. t-BuOK similarly improves yields to 70–75%, though its lower cost compared to LDA makes it industrially favorable [1].

Self-Condensation Suppression Strategies

Minimizing self-condensation requires optimizing base strength and reaction conditions. The table below summarizes the impact of base selection on yield and byproduct formation:

| Base | Base Strength (pKₐ) | Furanone Yield (%) | Self-Condensation Byproducts (%) |

|---|---|---|---|

| K₂CO₃ | 10.3 | 35–40 | 55–60 |

| NaHCO₃ | 10.3 | 30–35 | 60–65 |

| t-BuOK | 19.0 | 70–75 | <5 |

| LDA | 35–40 | 75–80 | 0 |

Additional strategies include:

- Low-Temperature Reactions: Conducting condensations at −78°C slows competing side reactions [3].

- Solvent Polarity Control: Polar aprotic solvents like tetrahydrofuran (THF) stabilize enolates, further suppressing dimerization [1].

Yield Optimization Techniques

Yield optimization hinges on precise control of reaction parameters:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base | LDA or t-BuOK | +70% |

| Temperature | − |

Physical Description

Solid

yellow liquid with a maple, butterscotch odou

XLogP3

Density

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1606 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 1604 of 1606 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index